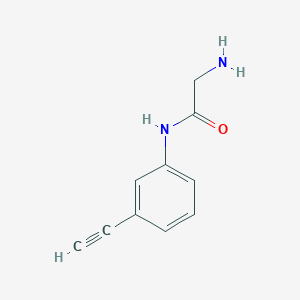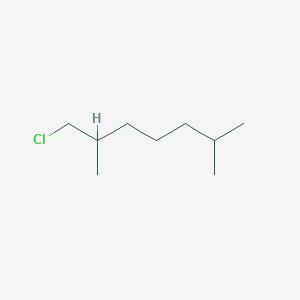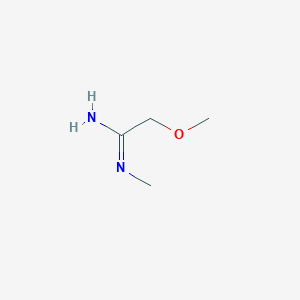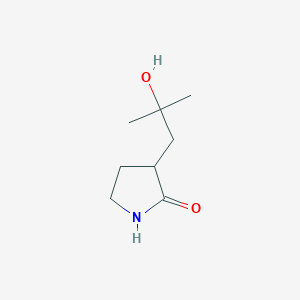![molecular formula C9H18N2 B13169713 2-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B13169713.png)
2-Methyl-2-azaspiro[4.4]nonan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-azaspiro[44]nonan-4-amine is a chemical compound with the molecular formula C9H18N2 It is part of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[4.4]nonan-4-amine typically involves the annulation of cyclopentane and four-membered rings. One common approach is to start with readily available starting materials and employ conventional chemical transformations. For example, the synthesis may involve the reaction of a suitable amine with a cyclopentanone derivative under specific conditions to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azaspiro[4.4]nonan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonyl chloride for activating hydroxyl groups towards nucleophilic substitution, and PPh3-CBr4 for Appel reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Methyl-2-azaspiro[4.4]nonan-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential precursor for biologically active molecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-azaspiro[4.4]nonan-4-amine involves its interaction with molecular targets and pathways within biological systems.
Comparison with Similar Compounds
Similar Compounds
n-Methyl-2-azaspiro[4.4]nonan-4-amine: Similar in structure but with a methyl group attached to the nitrogen atom.
Benzo 2-azaspiro[4.4]nonane: Contains a benzene ring fused to the spirocyclic structure.
Uniqueness
2-Methyl-2-azaspiro[4.4]nonan-4-amine is unique due to its specific spirocyclic structure and the presence of a methyl group on the nitrogen atom.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[4.4]nonan-4-amine |
InChI |
InChI=1S/C9H18N2/c1-11-6-8(10)9(7-11)4-2-3-5-9/h8H,2-7,10H2,1H3 |
InChI Key |
DDRZWAKKLJMGCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2(C1)CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




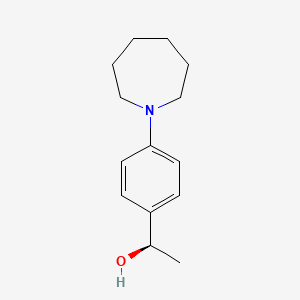

![7-Methyl-1-thia-4-azaspiro[4.4]nonane](/img/structure/B13169646.png)

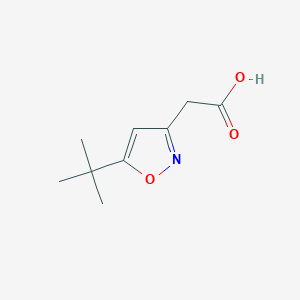
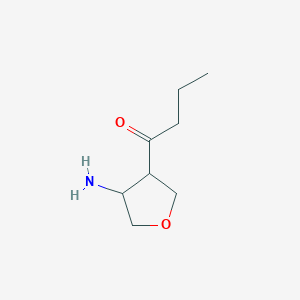
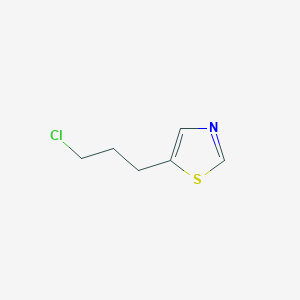
![8-(4-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13169685.png)
